5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Overview
Description
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a phenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Attachment of the Phenylsulfanylmethyl Group: This step involves the nucleophilic substitution of a phenylsulfanyl group onto a suitable intermediate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylsulfanylmethyl group can enhance the compound’s binding affinity to its target, while the thiazole and furan rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)benzofuran-2-carboxamide: Features a benzofuran ring instead of a furan ring.
Uniqueness
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its furan ring, thiazole ring, and phenylsulfanylmethyl group. This combination imparts specific chemical and biological properties that are distinct from its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(17-15-16-8-9-20-15)13-7-6-11(19-13)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBLUCDUSOAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330383 | |
Record name | 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831234-50-5 | |
Record name | 5-(phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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